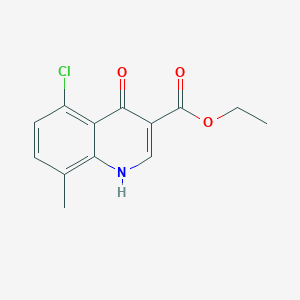

Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 351893-53-2) is a substituted quinoline derivative with a molecular formula of C₁₄H₁₂ClNO₃. This compound is characterized by a chloro group at position 5, a methyl group at position 8, and an ethyl ester moiety at position 3 of the quinoline scaffold. It is primarily utilized as a synthetic intermediate in the development of antimicrobial agents and other bioactive molecules . Key physical properties include a boiling point of 397.4°C, a density of 1.312 g/cm³, and a refractive index of 1.572. Commercial suppliers offer purities ranging from 95% to 98%, with applications in pharmaceutical research and development .

Properties

IUPAC Name |

ethyl 5-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)8-6-15-11-7(2)4-5-9(14)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKGYGUNJMKMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346518 | |

| Record name | Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351893-52-2 | |

| Record name | Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with 5-chloro-8-methylaniline as the starting material. This aniline derivative reacts with ethyl ethoxymethylenemalonate under acidic conditions, substituting the ethoxy group with the aniline’s amino group. The intermediate undergoes cyclization at elevated temperatures (120–150°C) in a high-boiling solvent like diphenyl ether, forming the 4-oxo-quinoline skeleton.

Key considerations:

Optimization of Cyclization Conditions

Cyclization efficiency depends on temperature, solvent, and catalyst:

| Condition | Optimal Parameter | Impact on Yield |

|---|---|---|

| Temperature | 140°C | Maximizes ring closure |

| Solvent | Diphenyl ether | Prevents decomposition |

| Catalyst | None required | — |

Post-cyclization, the crude product is purified via recrystallization from ethanol, yielding the esterified target compound.

Alternative Synthetic Pathways

Functional Group Modifications on Preformed Quinolines

A second approach involves modifying preexisting quinoline derivatives. For example, 5-chloro-8-methyl-4-hydroxyquinoline-3-carboxylic acid can be esterified with ethanol under acidic conditions (e.g., H₂SO₄) to yield the target ester.

Reaction equation:

This method achieves yields of 70–85% but requires stringent control of water content to prevent hydrolysis.

Analysis of Substituent Effects on Synthesis

Chlorine and Methyl Group Positioning

The 5-chloro and 8-methyl groups influence both reactivity and steric outcomes:

Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Gould-Jacobs Reaction | 65–77 | 97 | Scalability |

| Esterification of Acid | 70–85 | 95 | Mild conditions |

Industrial-Scale Production Considerations

Biological Activity

Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 351893-53-2) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current knowledge regarding its biological activity, synthesizing findings from various studies and highlighting key data.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Streptococcus pneumoniae | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction: Decreased by 50% at a concentration of 20 µM.

- Apoptotic Induction: Increased levels of cleaved caspase-3 were observed, indicating apoptosis .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

- DNA Gyrase Inhibition: Similar compounds have shown efficacy as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication .

- Cell Cycle Arrest: The compound has been reported to cause G2/M phase arrest in cancer cells, leading to reduced proliferation .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, related compounds have exhibited favorable profiles. Studies suggest good oral bioavailability and moderate plasma protein binding, which are essential for therapeutic efficacy . Toxicological assessments indicate that at therapeutic doses, the compound displays low toxicity in mammalian systems.

Table 2: Pharmacokinetic Parameters (Related Compounds)

Scientific Research Applications

Antimicrobial Properties

One of the primary areas of interest for ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is its antimicrobial activity. Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties. For instance, research indicates that modifications to the quinoline structure can enhance its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . The mechanism involves modulation of signaling pathways related to inflammation, which could be beneficial in conditions like rheumatoid arthritis.

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential for development into new antibacterial agents .

Case Study 2: Anti-inflammatory Effects

Research conducted at a leading university focused on the anti-inflammatory properties of this compound. The study utilized animal models to assess its effects on induced inflammation. Results demonstrated a significant reduction in swelling and pain responses compared to control groups, indicating its therapeutic potential .

Photophysical Properties

This compound has also been studied for its photophysical properties. Its ability to absorb light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Research indicates that incorporating this compound into polymer matrices can enhance the efficiency of light absorption .

Chemical Reactions Analysis

Nucleophilic Substitution at the C5 Chloro Group

The chloro substituent at position 5 undergoes nucleophilic substitution under controlled conditions. This reaction is pivotal for synthesizing analogs with modified biological and chemical properties.

Key Observation: Steric hindrance from the C8 methyl group slows substitution kinetics compared to non-methylated analogs.

Hydrolysis of the Ester Group

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization (e.g., amidation).

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiOH·H₂O (3 equiv) | THF/H₂O, 20°C, 16h | 5-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 87% | |

| 10% NaOH (aq) | EtOH, reflux, 16h | Same as above | 92% |

Mechanistic Insight: Hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate .

Functionalization via Cyclization and Coupling Reactions

The quinoline core participates in cyclization and cross-coupling reactions to form extended heterocyclic systems.

Example: Reaction with 1,2,3,4-tetrahydroisoquinoline under Pd catalysis yields C7-substituted quinolones with enhanced antimicrobial activity .

Reduction of the 4-Oxo Group

The 4-oxo group is selectively reduced to a thioxo or amino group, altering electronic properties.

Note: Thioxo derivatives exhibit improved solubility and binding affinity in pharmacological studies .

Comparative Reactivity with Structural Analogs

Substituent positioning significantly impacts reaction outcomes.

| Compound | C5 Substituent | Reactivity with Amines | Hydrolysis Rate |

|---|---|---|---|

| Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Cl | Moderate (steric hindrance) | 87% (LiOH) |

| Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Cl (C7) | Fast | 92% (NaOH) |

| Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Cl (C6) | Slow (electronic effects) | 78% (LiOH) |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Key Observations:

Substituent Position Effects: The 5-Cl group in the target compound distinguishes it from analogues like 8-Cl (CAS: 73987-37-8), where chlorine placement alters electronic distribution and binding interactions . 8-Me in the target compound may enhance lipophilicity compared to 8-F or 8-NO₂ derivatives, influencing membrane permeability .

Functional Group Impact: Fluoro substituents (e.g., 6-F, 8-F) increase electronegativity and metabolic stability, commonly seen in fluoroquinolone antibiotics .

Physicochemical Properties

Table 2: Physical Property Comparison

- The target compound’s methyl group at position 8 contributes to a lower density (1.312 g/cm³) compared to nitro-substituted analogues (e.g., 1.533 g/cm³ in crystal form) .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization and functionalization of substituted anilines or benzoic acid derivatives. For example, nitro group reduction (e.g., using stannous chloride in concentrated HCl) followed by cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides can yield quinolone derivatives. Optimization includes:

- Temperature control : Reflux in ethanol vs. room-temperature reactions to influence product selectivity (e.g., avoiding hydrolysis to carboxylic acid derivatives) .

- Catalyst selection : Pd/C for hydrogenation of azido intermediates under controlled pressure and temperature .

- Regioselectivity : Use of sterically hindered reagents to direct substituents to specific positions on the quinoline core .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å) at ~291 K .

- Refinement software : SHELX suite (SHELXS-97 for structure solution; SHELXL-97 for refinement) .

- Hydrogen bonding analysis : Identify C–H⋯O and C–H⋯Cl interactions (3.06–3.73 Å) using programs like OLEX2 for visualization .

Example Crystal Data (from related compounds):

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 (triclinic) | |

| a, b, c (Å) | 9.328, 11.043, 12.350 | |

| α, β, γ (°) | 73.30, 81.20, 85.60 | |

| R-factor | 0.043–0.060 |

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state properties of this compound?

Methodological Answer: Intermolecular forces (e.g., hydrogen bonds, π-π stacking) dictate crystallinity and stability:

- Hydrogen bonding : Ribbon-like packing via N–H⋯O and O–H⋯O bonds (2.7–3.1 Å) along the c-axis enhances thermal stability .

- Dihedral angles : Planarity between pyridinone and benzene rings (5.77°) affects solubility and bioavailability .

- Graph-set analysis : Use Etter’s formalism to classify motifs (e.g., for dimeric interactions) for predictive crystal engineering .

Q. What strategies address contradictions in regioselectivity during functionalization of the quinoline core?

Methodological Answer: Regioselective challenges arise during nitro reduction and cyclocondensation. Mitigation strategies include:

- Steric directing groups : Introduce bulky substituents (e.g., cyclopropyl at N1) to block undesired reaction sites .

- pH control : Acidic conditions favor nitro group reduction without hydrolyzing ester moieties .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to isolate intermediates (e.g., 7,8-diamino derivatives) .

Q. How can structural modifications enhance the compound’s bioactivity, and what analytical methods validate these changes?

Methodological Answer:

- Fluorine introduction : Replace Cl or CH3 with F at C6/C8 to improve antibacterial potency via enhanced DNA gyrase binding .

- Analytical validation :

- NMR : Monitor substitution patterns (e.g., NMR for fluorine incorporation).

- Mass spectrometry : Confirm molecular weight shifts (e.g., +18 Da for hydroxylation).

- MIC assays : Compare activity against E. coli or S. aureus .

Data Contradiction Analysis

Q. Why do reduction conditions (stannous chloride vs. hydrogenation) yield different products from nitro precursors?

Critical Analysis:

- Stannous chloride in HCl : Produces ethyl 7,8-diamino derivatives via direct nitro → amine conversion .

- Hydrogenation (Pd/C) : May over-reduce esters to carboxylic acids or cleave sensitive groups (e.g., azides) .

- Resolution : Use TLC or HPLC-MS to track intermediates and adjust catalyst loading/temperature to suppress side reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.